5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrimido[4,5-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a piperidine ring, a nitrophenyl group, and a pyrimidine core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution reactions.
Attachment of the nitrophenyl group: This step often involves electrophilic aromatic substitution reactions.
Thioether formation: The final step involves the formation of the thioether linkage through nucleophilic substitution reactions with thiol reagents.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the nitrophenyl group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer progression .
Comparison with Similar Compounds
Similar compounds to 5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione include:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit significant biological activities and are studied for their potential therapeutic applications.
Pyrimidine-5-carboxamide derivatives: Known for their acetylcholinesterase inhibitory activities, these compounds are explored for the treatment of Alzheimer’s disease.
Imidazole-containing compounds: These compounds have a broad range of chemical and biological properties, including antibacterial, antiviral, and anticancer activities.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C28H28N6O5S |
---|---|
Molecular Weight |
560.6 g/mol |
IUPAC Name |
5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C28H28N6O5S/c1-31-25-23(27(36)32(2)28(31)37)26(30-24(29-25)20-8-10-21(11-9-20)34(38)39)40-17-22(35)33-14-12-19(13-15-33)16-18-6-4-3-5-7-18/h3-11,19H,12-17H2,1-2H3 |
InChI Key |
XXJQLPQCRNOPLJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)N4CCC(CC4)CC5=CC=CC=C5)C(=O)N(C1=O)C |
Origin of Product |
United States |
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